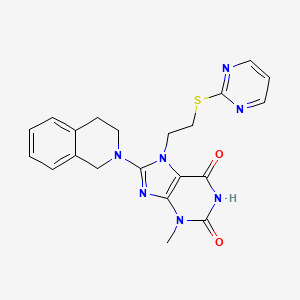

![molecular formula C9H7BF3NO3 B2462401 Boronic acid, [3-cyano-4-(2,2,2-trifluoroethoxy)phenyl]- CAS No. 876918-84-2](/img/structure/B2462401.png)

Boronic acid, [3-cyano-4-(2,2,2-trifluoroethoxy)phenyl]-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

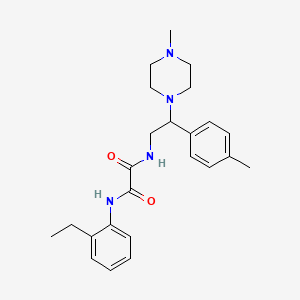

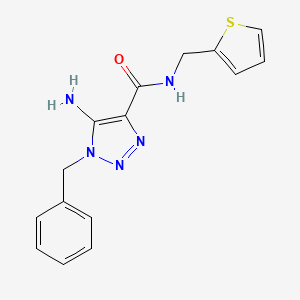

“Boronic acid, [3-cyano-4-(2,2,2-trifluoroethoxy)phenyl]-” is a type of boronic acid. It has a molecular formula of C8H8BF3O3 . This compound is part of a class of organoboron compounds that are widely used in organic synthesis .

Molecular Structure Analysis

The molecular structure of “Boronic acid, [3-cyano-4-(2,2,2-trifluoroethoxy)phenyl]-” includes a boron atom bonded to three oxygen atoms and a carbon atom, which is part of a phenyl ring. The phenyl ring is further substituted with a cyano group and a trifluoroethoxy group .Chemical Reactions Analysis

Boronic acids, including “Boronic acid, [3-cyano-4-(2,2,2-trifluoroethoxy)phenyl]-”, are known for their role in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process, widely used in organic synthesis .Wissenschaftliche Forschungsanwendungen

Suzuki-Miyaura Coupling

This compound can be used in Suzuki-Miyaura (SM) cross-coupling , a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Synthesis of Piperidine-based MCH R1 Antagonists

The compound can be used as an intermediate in the synthesis of piperidine-based MCH R1 antagonists .

Preparation of 4-Aryl-1,8-Naphthyridin-2(1H)-ones

It can be used as a substrate in the Suzuki coupling reactions to prepare 4-aryl-1,8-naphthyridin-2(1H)-ones .

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling in Water

The compound can be used as a reactant in Palladium-catalyzed Suzuki-Miyaura cross-coupling in water .

Ruthenium Catalyzed Direct Arylation of Benzylic sp3 Carbons of Acyclic Amines with Arylboronates

It can also be used in Ruthenium catalyzed direct arylation of benzylic sp3 carbons of acyclic amines with arylboronates .

Synthesis of Large Libraries of Boronic Acid Derivatives

The compound can be used in the synthesis of large libraries of boronic acid derivatives based on multiple chemistries and building blocks .

Use as Reversible Covalent Inhibitors

Boronic acids, including this compound, are investigated as reversible covalent inhibitors .

Use in Organic Synthesis and Pharmaceutical Intermediate

Finally, the compound can be used as an organic synthesis intermediate and pharmaceutical intermediate , mainly used in laboratory research and development process and chemical production process .

Wirkmechanismus

Target of Action

Boronic acids are generally known to interact with various enzymes and receptors in the body .

Mode of Action

Boronic acids are known to form reversible covalent complexes with proteins, enzymes, and receptors, which can alter their function . In the case of (3-Cyano-4-(2,2,2-trifluoroethoxy)phenyl)boronic acid, it may interact with its targets in a similar manner.

Biochemical Pathways

Boronic acids are known to be involved in various biochemical reactions, including the suzuki-miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling reaction, which is used to synthesize biaryl compounds, an important class of compounds in medicinal chemistry.

Pharmacokinetics

Boronic acids are generally known to have good bioavailability due to their ability to form reversible covalent complexes with various biological targets .

Result of Action

The interaction of boronic acids with various biological targets can lead to changes in cellular function, which could potentially result in therapeutic effects .

Action Environment

The action of (3-Cyano-4-(2,2,2-trifluoroethoxy)phenyl)boronic acid, like other boronic acids, can be influenced by various environmental factors. For instance, the pH of the environment can affect the stability of boronic acids and their ability to form complexes with biological targets . Furthermore, the presence of other compounds can also influence the action of boronic acids.

Zukünftige Richtungen

The future directions of research involving “Boronic acid, [3-cyano-4-(2,2,2-trifluoroethoxy)phenyl]-” and other boronic acids are likely to continue focusing on their use in organic synthesis, particularly in carbon-carbon bond-forming reactions like the Suzuki-Miyaura coupling . Additionally, the development of new synthesis methods and the exploration of new reactions involving boronic acids are potential areas of future research .

Eigenschaften

IUPAC Name |

[3-cyano-4-(2,2,2-trifluoroethoxy)phenyl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BF3NO3/c11-9(12,13)5-17-8-2-1-7(10(15)16)3-6(8)4-14/h1-3,15-16H,5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUVLGRFFKXGMKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)OCC(F)(F)F)C#N)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BF3NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.96 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

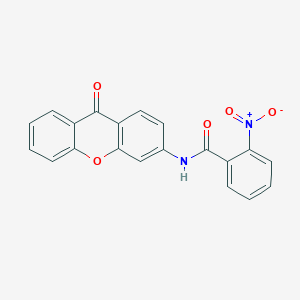

![5-(4-methylpiperidin-1-yl)-7-(pyrrolidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2462320.png)

![Tert-butyl 4-{[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperazine-1-carboxylate](/img/structure/B2462331.png)